1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol
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Overview
Description
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol is a complex organic compound that features a piperazine ring, a cyclopentyl group, and a diethylamino group
Preparation Methods
The synthesis of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol involves several steps:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The protected diamines undergo an aza-Michael addition with sulfonium salts to form the desired piperazine derivatives.
Deprotection and cyclization: The protected piperazines are deprotected and cyclized to form the final product.
Chemical Reactions Analysis
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Scientific Research Applications
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol can be compared with other piperazine derivatives:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
These compounds share the piperazine ring but differ in their additional functional groups and pharmacological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O3/c1-4-25(5-2)18-22(28)19-30-23-11-10-20(16-24(23)29-3)17-26-12-14-27(15-13-26)21-8-6-7-9-21/h10-11,16,21-22,28H,4-9,12-15,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKJGYNXJZOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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